Sulfosuccinimidyl Elaidate Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfosuccinimidyl Elaidate Sodium is a chemical compound with the molecular formula C22H36NNaO7S and a molecular weight of 481.58 g/mol . It is a white to pale yellow solid that is soluble in water and organic solvents such as methanol and dimethyl sulfoxide . This compound is commonly used in biochemical and organic synthesis applications, particularly as an activating reagent for the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups .
Preparation Methods
Sulfosuccinimidyl Elaidate Sodium can be synthesized through the reaction of maleic anhydride with sulfochlorinated dimethylaminocarbamoyl chloride (N,N-dimethylaminocarbamoyl sulfonyl chloride) . The specific reaction conditions need to be optimized based on the desired yield and purity of the product . The compound is typically produced as a white to pale yellow solid that can be purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
Sulfosuccinimidyl Elaidate Sodium is an activating reagent that facilitates the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups . It can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can react with amino or thiol groups to form amide or thiol bonds.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinimide and elaidic acid.
Scientific Research Applications
Sulfosuccinimidyl Elaidate Sodium has a wide range of applications in scientific research, including:
Biochemistry: It is used as an activating reagent for the formation of amide or thiol bonds in protein and peptide synthesis.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly those containing carboxyl and amino or thiol groups.
Industry: The compound is used in the production of various biochemical and pharmaceutical products.
Mechanism of Action
Sulfosuccinimidyl Elaidate Sodium exerts its effects by binding to the CD36 receptor on the surface of microglia . CD36 activation is involved in many inflammatory pathways and contributes to cell or tissue damage through the production of free radicals, cytokines, and chemokines . The compound inhibits fatty acid transport into cells, thereby reducing inflammation and protecting against cell damage .
Comparison with Similar Compounds
Sulfosuccinimidyl Elaidate Sodium is similar to other sulfosuccinimidyl esters, such as Sulfosuccinimidyl Oleate Sodium . it is unique in its ability to form stable amide or thiol bonds with carboxyl groups, making it particularly useful in biochemical and organic synthesis applications . Other similar compounds include:
Sulfosuccinimidyl Oleate Sodium: Used as an irreversible inhibitor of fatty acid translocase CD36.
Sulfo-N-succinimidyl Oleate Sodium: Used as a CD36 blocker in various cell types.
These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action .
Properties
CAS No. |
1212012-37-7 |
---|---|
Molecular Formula |
C22H36NNaO7S |
Molecular Weight |
481.58 |
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-; |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Synonyms |
2,5-Dioxo-1-[[(9E)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(E)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Elaidic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.